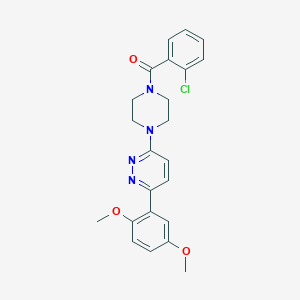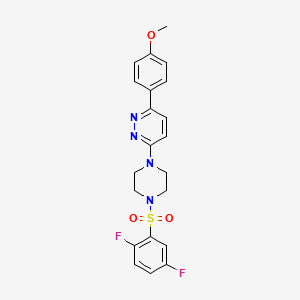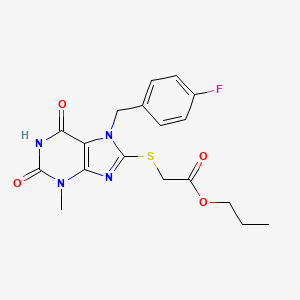![molecular formula C23H24FN5O3 B3399543 4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1040642-62-3](/img/structure/B3399543.png)
4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
Overview
Description
4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a 2,5-dimethoxyphenyl group and a piperazine ring bonded to a fluorophenyl group through a carboxamide linkage.
Preparation Methods
The synthesis of 4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route may include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution Reactions:
Piperazine Derivative Formation: The piperazine ring is synthesized separately and then functionalized with a fluorophenyl group.
Coupling Reactions: The final step involves coupling the substituted pyridazine with the functionalized piperazine through a carboxamide linkage, often using coupling reagents like EDCI or DCC under appropriate conditions.
Chemical Reactions Analysis
4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety, introducing new functional groups.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as a potential drug candidate.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyridazine and piperazine derivatives, such as:
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit similar biological activities.
Fluorophenyl Piperazines: Compounds with a fluorophenyl group attached to a piperazine ring, which may have comparable pharmacological properties.
Dimethoxyphenyl Substituted Compounds: Molecules with a 2,5-dimethoxyphenyl group, which can influence their chemical reactivity and biological activity.
The uniqueness of 4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-31-16-7-9-21(32-2)17(15-16)19-8-10-22(27-26-19)28-11-13-29(14-12-28)23(30)25-20-6-4-3-5-18(20)24/h3-10,15H,11-14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYMWRFSVJZGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399472.png)
![3-Cyclopropyl-6-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3399473.png)
![3-(4-fluorophenyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399490.png)
![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3399497.png)

![3-(4-fluorophenyl)-2-(((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399502.png)
![3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine](/img/structure/B3399509.png)
![3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3399510.png)
![2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399518.png)
![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399521.png)
![1-(3-Chloro-4-fluorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B3399526.png)

![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B3399529.png)
